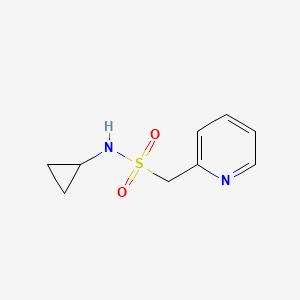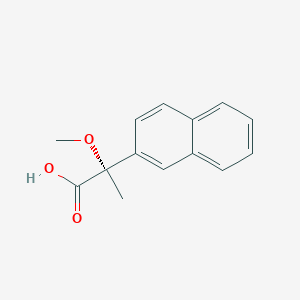
(S)-2-Methoxy-2-naphthalen-2-YL-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Methoxy-2-naphthalen-2-YL-propionic acid is a chiral compound with significant importance in various scientific fields It is known for its unique structural properties, which include a methoxy group attached to a naphthalene ring and a propionic acid side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methoxy-2-naphthalen-2-YL-propionic acid typically involves several steps, starting from commercially available precursors. One common method includes the alkylation of 2-naphthol with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as catalytic hydrogenation or enzymatic resolution to achieve the desired enantiomeric purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are also common to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Methoxy-2-naphthalen-2-YL-propionic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Concentrated nitric acid (HNO3) for nitration, and bromine (Br2) in the presence of a catalyst for bromination.
Major Products
The major products formed from these reactions include naphthalene derivatives with modified functional groups, such as aldehydes, ketones, alcohols, and halogenated compounds.
Wissenschaftliche Forschungsanwendungen
(S)-2-Methoxy-2-naphthalen-2-YL-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential as a bioactive compound with anti-inflammatory and analgesic properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of (S)-2-Methoxy-2-naphthalen-2-YL-propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins and subsequent anti-inflammatory effects. The compound’s ability to modulate signaling pathways and gene expression is also under investigation.
Vergleich Mit ähnlichen Verbindungen
(S)-2-Methoxy-2-naphthalen-2-YL-propionic acid can be compared with other similar compounds, such as:
Ibuprofen: Another propionic acid derivative with anti-inflammatory properties.
Naproxen: A non-steroidal anti-inflammatory drug with a similar naphthalene structure.
Ketoprofen: A propionic acid derivative used for its analgesic and anti-inflammatory effects.
The uniqueness of this compound lies in its specific structural features and the potential for selective biological activity, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C14H14O3 |
|---|---|
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
(2S)-2-methoxy-2-naphthalen-2-ylpropanoic acid |
InChI |
InChI=1S/C14H14O3/c1-14(17-2,13(15)16)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3,(H,15,16)/t14-/m0/s1 |
InChI-Schlüssel |
PATHKUFURGNLJU-AWEZNQCLSA-N |
Isomerische SMILES |
C[C@](C1=CC2=CC=CC=C2C=C1)(C(=O)O)OC |
Kanonische SMILES |
CC(C1=CC2=CC=CC=C2C=C1)(C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


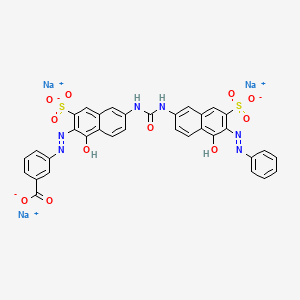

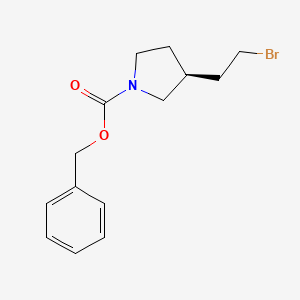
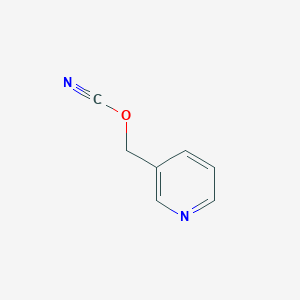

![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970031.png)


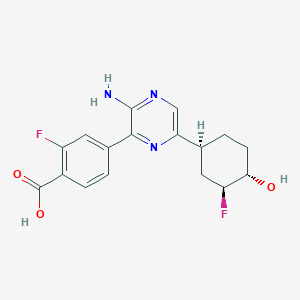
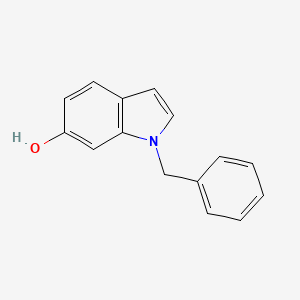
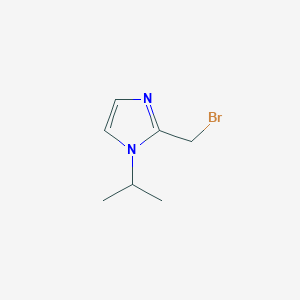
![7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one](/img/structure/B13970075.png)
